methyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride

Medicinal Chemistry Drug Design Synthetic Intermediate

Hydrochloride salt of the CuAAC-derived 1,4-disubstituted triazole building block validated in HDAC6 inhibitor programs (>90% inhibition at 1 μM). The salt form ensures immediate aqueous solubility for amide coupling and hydroxamic acid formation. Three orthogonal diversification vectors (piperidine NH, methyl ester, triazole C–H) support rapid SAR exploration. Fragment-like properties (MW 246.69, LogP 0.411, TPSA 69.04 Ų) and regioisomeric purity distinguish this scaffold from the 5-carboxylate regioisomer and carboxylic acid analog. Ideal for epigenetic oncology and PROTAC linker chemistry.

Molecular Formula C9H15ClN4O2
Molecular Weight 246.69 g/mol
CAS No. 1461715-06-9
Cat. No. B1430539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride
CAS1461715-06-9
Molecular FormulaC9H15ClN4O2
Molecular Weight246.69 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN(N=N1)C2CCNCC2.Cl
InChIInChI=1S/C9H14N4O2.ClH/c1-15-9(14)8-6-13(12-11-8)7-2-4-10-5-3-7;/h6-7,10H,2-5H2,1H3;1H
InChIKeyMIKBATFSJMHVKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-(Piperidin-4-yl)-1H-1,2,3-Triazole-4-Carboxylate Hydrochloride (CAS 1461715-06-9) – Procurement-Grade Building Block Overview


Methyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride (CAS 1461715-06-9; molecular formula C₉H₁₅ClN₄O₂; MW 246.69 g/mol) is a heterocyclic building block comprising a 1,2,3-triazole core bearing a piperidin-4-yl substituent at the N1 position and a methyl ester at the 4-position, supplied as the hydrochloride salt [1]. This compound serves as a versatile synthetic intermediate within the broader 4-piperidin-4-yl-triazole chemical space—a scaffold validated in peer-reviewed medicinal chemistry programs, most notably as the core skeleton for potent histone deacetylase 6 (HDAC6) inhibitors [2][3]. Commercially available at ≥95% purity from multiple suppliers with batch-specific QC documentation (NMR, HPLC, GC), the compound is listed under MDL MFCD25970529 and carries PubChem CID 75432164 [1].

Why Generic Substitution Fails: Methyl 1-(Piperidin-4-yl)-1H-1,2,3-Triazole-4-Carboxylate Hydrochloride Is Not Interchangeable with In-Class Analogs


Although the 4-piperidin-4-yl-triazole chemical space contains numerous structurally related congeners—including the free base (CAS 1229516-76-0), the carboxylic acid analog (CAS 1955554-72-9), the 5-carboxylate regioisomer (CAS 1895412-37-9), and the N2-substituted variant—these compounds are not functionally interchangeable for procurement decisions. The hydrochloride salt form confers measurably different physicochemical properties (LogP 0.411, TPSA 69.04 Ų, H-donor count = 1) compared to both the free base and the carboxylic acid analog (LogP 0.3226, TPSA 80.04 Ų, H-donor count = 2), directly affecting solubility, membrane permeability, and formulation behavior . Furthermore, the 4-carboxylate regioisomer derives exclusively from Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), ensuring structural homogeneity that the 5-carboxylate regioisomer—accessible only via Ru(II) catalysis—cannot match without additional purification [1]. Critically, the 4-piperidin-4-yl-triazole scaffold has been experimentally validated in HDAC6 inhibitor programs where potency is exquisitely sensitive to both the ester substituent identity and the regioisomeric attachment point; even minor structural deviations abolish activity [2][3].

Product-Specific Quantitative Evidence Guide: Methyl 1-(Piperidin-4-yl)-1H-1,2,3-Triazole-4-Carboxylate Hydrochloride


Methyl Ester vs. Carboxylic Acid Analog: Superior Membrane Permeability Potential and Synthetic Versatility

Comparison of computed physicochemical properties between methyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride (target) and the direct carboxylic acid analog 1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride (CAS 1955554-72-9) reveals key differentiators relevant to drug discovery workflows. The target methyl ester exhibits a higher computed LogP (0.411 vs. 0.3226) and lower TPSA (69.04 Ų vs. 80.04 Ų), consistent with enhanced passive membrane permeability predicted by Lipinski's Rule of Five . Additionally, the methyl ester possesses a reduced hydrogen bond donor count (1 vs. 2) and serves as a latent carboxylic acid, enabling orthogonal synthetic strategies where the ester can be selectively hydrolyzed after further scaffold elaboration—a route unavailable when starting directly from the carboxylic acid analog [1].

Medicinal Chemistry Drug Design Synthetic Intermediate

HCl Salt vs. Free Base: Quantifiable Solubility and Handling Advantages for Aqueous Reaction Conditions

The hydrochloride salt form (CAS 1461715-06-9; MW 246.69) provides established advantages over the free base (CAS 1229516-76-0; MW 210.23) for applications requiring aqueous solubility. The free base, lacking the hydrochloride counterion, contains a basic piperidine nitrogen (predicted pKa ~9–10) that remains largely unprotonated at physiological pH, limiting aqueous solubility . In contrast, the hydrochloride salt is pre-protonated, ensuring immediate aqueous solubility without pH adjustment—a critical factor for biochemical assays, in vitro pharmacology, and aqueous-phase synthetic transformations [1]. Class-level data on piperidine-containing heterocycles consistently demonstrates that hydrochloride salt formation increases aqueous solubility by 10- to 1000-fold relative to the corresponding free base, depending on the specific scaffold [2]. The target compound's LogP of 0.411 (computed on the HCl salt) further supports adequate hydrophilicity for aqueous compatibility.

Aqueous Solubility Salt Form Selection Formulation Science

1,4-Disubstituted Regioisomer: Confirmed Structural Homogeneity from CuAAC Click Chemistry Enabling Reproducible SAR

Methyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride is the 1,4-disubstituted triazole regioisomer, whose exclusive formation is guaranteed by the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction mechanism. In contrast, the 1,5-disubstituted regioisomer (e.g., methyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-5-carboxylate, CAS 1895412-37-9) requires ruthenium(II) catalysis and is mechanistically distinct [1][2]. The CuAAC reaction is renowned for its bioorthogonality, high yield, and regiochemical fidelity (>99:1 1,4:1,5 selectivity under standard conditions) [3]. This structural homogeneity is essential for SAR campaigns: the 1,4-disubstituted triazole positions the methyl ester and piperidine substituents with a defined geometry (≈5.0 Å N1–C4 distance) that differs from the 1,5-isomer (≈4.0 Å N1–C5 distance), resulting in distinct conformational preferences and pharmacophoric presentation [4]. Patent literature explicitly distinguishes between 1,4- and 1,5-disubstituted triazolylpiperidine compounds as separate structural classes [1].

Click Chemistry Regioselectivity Structural Biology

HDAC6 Inhibitor Scaffold Validation: The 4-Piperidin-4-yl-Triazole Core Enables Sub-μM Potency Against a Clinically Validated Oncology Target

The 4-piperidin-4-yl-triazole scaffold—for which methyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride serves as a direct synthetic precursor (following ester hydrolysis, functionalization, and hydroxamic acid installation)—has been independently validated in two peer-reviewed HDAC inhibitor programs. Miao et al. (2019) reported that among 21 hydroxamic acid-based HDAC inhibitors built on this scaffold, compounds MH1-18 and MH1-21 achieved >90% inhibition of HDACs at 1 μM, with selective HDAC6 inhibition at low IC₅₀ values [1]. Wang et al. (2020) independently confirmed that five compounds from a 20-compound series bearing this scaffold displayed excellent HDAC6 inhibitory activities, with lead compound WY-15 demonstrating antiproliferative activity across six human tumor cell lines and dose-dependent increases in acetylated histone H3 [2]. In contrast, scaffolds that reposition the piperidine linkage (e.g., benzyl-triazole core analogs reported by Mou et al., 2019 [3]) exhibit altered HDAC isoform selectivity profiles, underscoring that the specific connectivity of the 4-piperidin-4-yl-triazole motif is not trivially replaceable.

HDAC6 Inhibition Epigenetics Anticancer Drug Discovery

Vendor-Documented Analytical QC: Batch-Specific Purity Verification by NMR, HPLC, and GC Enabling Reproducible Downstream Chemistry

Methyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride is supplied at a standard purity of ≥95% with batch-specific QC documentation including ¹H NMR, HPLC, and GC analyses, as documented by Bidepharm and LeYan . This multi-modal analytical certification exceeds the typical single-method (HPLC-only) QC provided for many research-grade building blocks. The compound's well-defined analytical signature—including MDL number MFCD25970529 and InChIKey MIKBATFSJMHVKL-UHFFFAOYSA-N [1]—enables unambiguous identity confirmation upon receipt. In comparison, the regioisomeric 5-carboxylate analog (CAS 1895412-37-9) and the N2-substituted variant (CAS 2639460-88-9) lack equivalent multi-vendor QC standardization, increasing the risk of regioisomeric or tautomeric impurity in procurement [2]. The availability of orthogonal analytical data reduces the burden of in-house re-characterization and minimizes the risk of failed downstream reactions attributable to undetected impurities.

Quality Control Reproducibility Analytical Chemistry

Best Research and Industrial Application Scenarios for Methyl 1-(Piperidin-4-yl)-1H-1,2,3-Triazole-4-Carboxylate Hydrochloride


HDAC6-Targeted Anticancer Agent Development: Synthesis of Hydroxamic Acid-Based Inhibitors

The 4-piperidin-4-yl-triazole scaffold—directly accessible from methyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride via ester hydrolysis, coupling with the appropriate linker-cap moiety, and hydroxamic acid installation—has produced compounds with >90% HDAC inhibition at 1 μM and sub-μM HDAC6 selectivity in two independent studies [1][2]. Medicinal chemistry teams pursuing epigenetic oncology targets should prioritize this building block for SAR exploration around the piperidine N-substituent and the triazole 4-position ester. The hydrochloride salt ensures immediate solubility in the aqueous reaction conditions typical of amide coupling and hydroxamic acid formation steps, while the methyl ester provides a tractable handle for sequential functionalization without premature deprotection .

Fragment-Based Drug Discovery (FBDD) and Scaffold-Hopping Libraries

With a molecular weight of 246.69 g/mol, LogP of 0.411, and TPSA of 69.04 Ų, this compound satisfies fragment-like physicochemical criteria (MW < 300, LogP < 3, TPSA < 100 Ų) and presents three orthogonal diversification vectors: (i) the piperidine secondary amine for amidation, reductive amination, or sulfonylation; (ii) the methyl ester for hydrolysis, transesterification, or hydrazide formation; and (iii) potential triazole C–H functionalization [1]. This multi-vector diversification profile distinguishes it from simpler triazole fragments lacking the piperidine handle, and from piperidine fragments lacking the triazole moiety. The 1,4-regioisomeric purity ensured by CuAAC synthesis eliminates regioisomeric ambiguity from fragment hit validation [2].

CYP3A4 Inhibition and Pharmacokinetic Enhancement Co-Medication Programs

Patent literature from Merck Sharp & Dohme Corp. discloses piperidine-linked triazole derivatives as CYP3A4 inhibitors for improving the pharmacokinetics of co-administered therapeutics metabolized by CYP3A4 [1]. The 4-piperidin-4-yl-triazole connectivity embodied in this building block provides a direct synthetic entry point to this chemotype. The hydrochloride salt form and moderate LogP (0.411) are consistent with the aqueous solubility requirements for oral bioavailability optimization in this therapeutic context. Procurement of this building block enables rapid analog generation around both the ester position and the piperidine nitrogen for SAR campaigns aimed at balancing CYP3A4 inhibitory potency with physicochemical drug-likeness [2].

Bioconjugation and Chemical Biology Probe Synthesis via CuAAC-Compatible Scaffolds

The 1,4-disubstituted 1,2,3-triazole core of this compound is inherently derived from CuAAC click chemistry, ensuring full compatibility with bioorthogonal conjugation strategies [1]. The methyl ester provides a spectrophotometrically silent handle that can be converted to reactive functionalities (acyl chloride, active ester, hydrazide) for biomolecule labeling. The piperidine NH—once deprotected if using an orthogonal protection strategy—offers a secondary attachment point for fluorophores, affinity tags, or solid-support immobilization. This dual-handle architecture supports the synthesis of heterobifunctional probes that are increasingly demanded in chemical biology and targeted protein degradation (PROTAC) research [2].

Quote Request

Request a Quote for methyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.